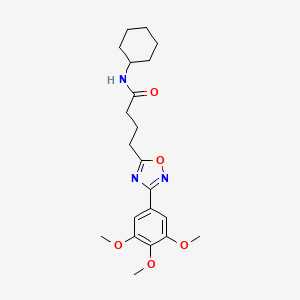
N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that belongs to the family of oxadiazole derivatives. This compound has been the focus of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of pharmacological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antitumor, and plant growth-promoting activities, among others. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which can hinder the development of more specific and effective therapeutic strategies.
将来の方向性
There are many potential future directions for the research and development of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the further investigation of its pharmacological activities in various disease models, with a focus on elucidating its mechanism of action and identifying more specific targets for therapeutic intervention. Another direction is the development of more effective formulations and delivery methods to improve its solubility and bioavailability. Additionally, the potential use of this compound in agriculture and material science should be further explored. Overall, the diverse range of potential applications for this compound makes it a promising candidate for further research and development in various fields of science.
合成法
The synthesis of N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine and butanoyl chloride. The reaction is carried out under reflux conditions in the presence of a base catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-cyclohexyl-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to various environmental stresses. In material science, this compound has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
N-cyclohexyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-26-16-12-14(13-17(27-2)20(16)28-3)21-23-19(29-24-21)11-7-10-18(25)22-15-8-5-4-6-9-15/h12-13,15H,4-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDWVSSRGKHSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

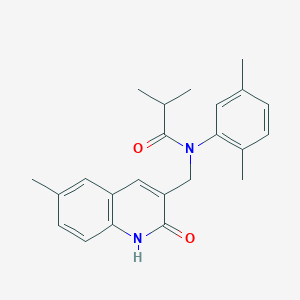
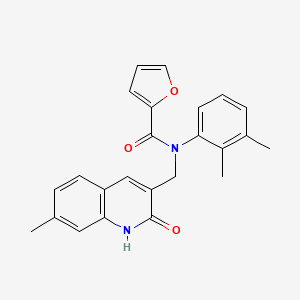
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)

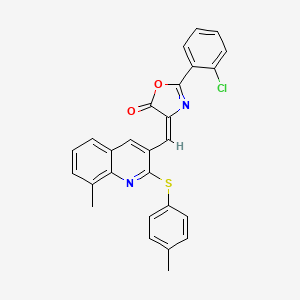
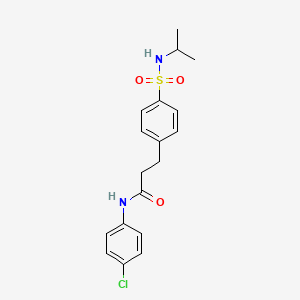
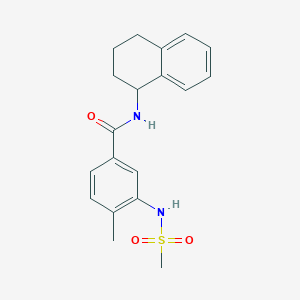
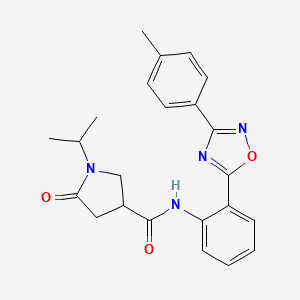
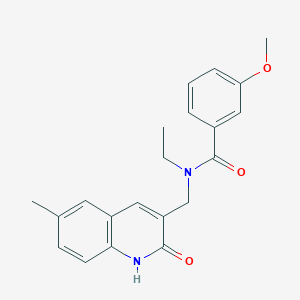
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
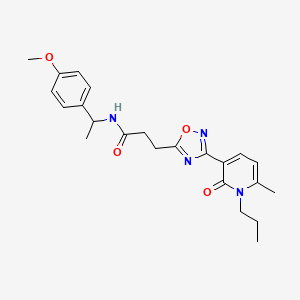
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7701978.png)
